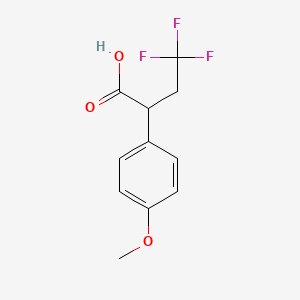

4,4,4-Trifluoro-2-(4-methoxyphenyl)butanoic acid

Description

4,4,4-Trifluoro-2-(4-methoxyphenyl)butanoic acid (CAS RN: 2060043-87-8) is a fluorinated carboxylic acid featuring a trifluoromethyl group at the C4 position and a 4-methoxyphenyl substituent at C2. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy group on the phenyl ring contributes electron-donating effects, modulating acidity and intermolecular interactions. This compound is utilized in pharmaceutical and agrochemical research, particularly in the development of enzyme inhibitors and bioactive molecules .

Properties

Molecular Formula |

C11H11F3O3 |

|---|---|

Molecular Weight |

248.20 g/mol |

IUPAC Name |

4,4,4-trifluoro-2-(4-methoxyphenyl)butanoic acid |

InChI |

InChI=1S/C11H11F3O3/c1-17-8-4-2-7(3-5-8)9(10(15)16)6-11(12,13)14/h2-5,9H,6H2,1H3,(H,15,16) |

InChI Key |

JLMDKXYJHMCWKK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-2-(4-methoxyphenyl)butanoic acid typically involves the reaction of 4-methoxybenzaldehyde with trifluoroacetic acid in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, reduction, and hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include the use of efficient catalysts and reaction conditions that minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-(4-methoxyphenyl)butanoic acid undergoes various types of chemical reactions including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

4,4,4-Trifluoro-2-(4-methoxyphenyl)butanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-(4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The electronic nature of substituents on the phenyl ring significantly influences the compound’s acidity and reactivity. Key analogs include:

Key Insight : The 4-methoxyphenyl substituent in the target compound provides intermediate acidity compared to nitro (more acidic) and methyl (less acidic) analogs, balancing reactivity and bioavailability.

Backbone Modifications: Ester Derivatives vs. Carboxylic Acids

Esterification of the carboxylic acid group alters solubility and metabolic pathways:

Biological Activity

4,4,4-Trifluoro-2-(4-methoxyphenyl)butanoic acid is an organic compound characterized by its unique structural features, including a trifluoromethyl group and a methoxy-substituted phenyl moiety attached to a butanoic acid backbone. This compound has garnered attention due to its potential biological activity and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 4,4,4-Trifluoro-2-(4-methoxyphenyl)butanoic acid is . The presence of the trifluoromethyl group enhances the compound's lipophilicity, allowing it to interact effectively with hydrophobic regions of biomolecules such as proteins and enzymes. This interaction is crucial for modulating the activity of these biomolecules, leading to various biological effects.

Research indicates that the mechanism of action involves:

- Interaction with Biomolecules : The trifluoromethyl group facilitates penetration through biological membranes and enhances binding to target proteins and enzymes.

- Modulation of Biological Pathways : By interacting with specific receptors and enzymes, this compound may influence various biological pathways, potentially leading to therapeutic effects in drug development.

Biological Activity

The biological activity of 4,4,4-Trifluoro-2-(4-methoxyphenyl)butanoic acid has been studied across several domains:

- Antiproliferative Effects : Preliminary studies suggest that this compound exhibits antiproliferative activity against cancer cell lines. For instance, an IC50 value of 54.39 μM was reported in assays involving HCT116 colon cancer cells .

- Enzyme Inhibition : The compound has shown potential as a selective inhibitor for histone deacetylases (HDACs), which are critical in regulating gene expression and have implications in cancer therapy .

- Binding Affinity Studies : Interaction studies have demonstrated promising binding affinities towards specific biological targets, indicating the potential for further exploration in drug discovery.

Case Studies

Several studies have focused on the biological implications of 4,4,4-Trifluoro-2-(4-methoxyphenyl)butanoic acid:

- Study on HDAC Inhibition : A study designed trifluoropyruvamides (TFPAs) as analogues of 4,4,4-Trifluoro-2-(4-methoxyphenyl)butanoic acid. These compounds displayed significant HDAC inhibitory potential and were examined for their metabolic stability and cytotoxicity against various cancer cell lines .

- Antiproliferative Activity Assessment : In vitro assessments highlighted the compound's ability to inhibit cell growth in multiple cancer types, suggesting its utility as a lead compound in developing new anticancer therapies .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct features that may contribute to the unique biological activity of 4,4,4-Trifluoro-2-(4-methoxyphenyl)butanoic acid.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(4-Methoxyphenyl)butyric Acid | Lacks trifluoromethyl group; used in neuropharmacology | |

| 4,4,4-Trifluoro-2-(2-methoxyphenyl)butanoic Acid | Different methoxy position; potential use in liquid crystals | |

| (2S)-4,4,4-Trifluoro-2-(methoxymethyl)butanoic Acid | Contains methoxymethyl instead of methoxy; unique reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.